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Compound of Interest

2,2-dimethyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

Cat. No.: B129374

A notable absence of crystallographic data for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in
publicly accessible databases necessitates a comparative analysis with structurally related
indenone derivatives. This guide provides a detailed comparison of the single-crystal X-ray
diffraction data for selected alternative compounds, offering insights into the structural effects of
substituent modifications on the indenone core.

This analysis is intended for researchers, scientists, and drug development professionals to
understand the solid-state properties of this class of compounds, which can inform molecular
modeling, drug design, and material science studies.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two selected 2,3-
dihydro-1H-inden-1-one derivatives with available crystal structures. These compounds, with
their distinct substitutions, provide a basis for understanding the conformational and packing
variations within this chemical family.
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2-
(Diphenylmethylidene)-2,3-

(E)-2-(3,5-

Parameter . . Dimethoxybenzylidene)ind
dihydro-1H-inden-1-one[1]
an-1-one
[2]
Chemical Formula C22H160 C1sH1603
Molecular Weight 296.35 g/mol [1] 280.31 g/mol
Crystal System Monoclinic[1] Monoclinic
Space Group P21/c[1] P21/n

Unit Cell Dimensions

a 9.1634 (18) A[1] 10.1234 (2) A
b 17.570 (3) A[1] 11.1987 (2) A
C 10.717 (4) A[1] 12.8973 (3) A
a 90° 90°

B 117.89 (2)°[1] 99.873 (1)°

y 90° 90°

Volume (V) 1525.0 (7) A3[1] 1439.42 (5) As
z 4[1] 4
Temperature (T) 150 K[1] 100 K
Radiation Mo Ka[1] Mo Ka
R-factor 0.070[2] 0.038

Bruker APEX-Il CCD

Rigaku Saturn 724

diffractometer[1]

Data Collection Method ]
diffractometer

Experimental Protocols

The determination of the crystal structures for the compared compounds generally follows a
standard single-crystal X-ray diffraction workflow. Below is a detailed, generalized protocol
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based on the experimental descriptions provided for the derivatives.

N

. Crystal Growth:

Suitable single crystals of the compound are grown, typically by slow evaporation of a
solution in an appropriate solvent (e.g., ethanol). The quality of the crystal is paramount for
obtaining high-resolution diffraction data.

. Crystal Mounting and Data Collection:

A single crystal of appropriate size (e.g., 0.50 x 0.20 x 0.20 mm) is selected and mounted on
a goniometer head.[1]

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.qg.,
100 K or 150 K) during data collection, which minimizes thermal vibrations and improves
data quality.[1]

X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector
(e.g., CCD or CMOS). Monochromatic X-ray radiation, typically from a molybdenum (Mo Ka)
or copper (Cu Ka) source, is used.[1]

A series of diffraction images are collected as the crystal is rotated through a range of
angles.

. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the intensities of the individual
reflections and to apply corrections for factors such as absorption.

The crystal system, space group, and unit cell dimensions are determined from the
diffraction pattern.

The crystal structure is solved using direct methods or Patterson methods, which provide an
initial model of the atomic positions.

. Structure Refinement:
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e The initial structural model is refined against the experimental diffraction data using least-
squares methods. This process optimizes the atomic coordinates, displacement parameters,
and other structural parameters to achieve the best possible fit between the calculated and
observed diffraction patterns.

e The quality of the final refined structure is assessed using metrics such as the R-factor.

Visualizations

To aid in the understanding of the experimental process and the molecular structures of the
compared compounds, the following diagrams are provided.
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Caption: Experimental workflow for single-crystal X-ray crystallography.
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Caption: Comparison of 2D structures of indenone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Crystallographic Analysis of 2,3-Dihydro-
1H-inden-1-one Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129374#x-ray-crystallography-of-2-2-dimethyl-2-3-
dihydro-1h-inden-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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